2-(5-Chlorobenzofuran-2-yl)acetonitrile
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Overview
Description
2-(5-Chlorobenzofuran-2-yl)acetonitrile is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a benzofuran ring in the structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorobenzofuran-2-yl)acetonitrile typically involves the construction of the benzofuran ring followed by the introduction of the acetonitrile group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-chloro-2-hydroxybenzaldehyde with malononitrile in the presence of a base can lead to the formation of the benzofuran ring, followed by further reactions to introduce the acetonitrile group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorobenzofuran-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group in the benzofuran ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols. Substitution reactions can lead to a variety of functionalized benzofuran derivatives .
Scientific Research Applications
2-(5-Chlorobenzofuran-2-yl)acetonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Chlorobenzofuran-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Benzofuranacetonitrile: Lacks the chloro group, which may affect its biological activity.
5-Chlorobenzofuran: Lacks the acetonitrile group, which may influence its reactivity and applications.
Benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of an acetonitrile group, leading to different chemical properties.
Uniqueness
2-(5-Chlorobenzofuran-2-yl)acetonitrile is unique due to the presence of both the chloro and acetonitrile groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H6ClNO |
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Molecular Weight |
191.61 g/mol |
IUPAC Name |
2-(5-chloro-1-benzofuran-2-yl)acetonitrile |
InChI |
InChI=1S/C10H6ClNO/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6H,3H2 |
InChI Key |
KVPZKOUNDRKQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)CC#N |
Origin of Product |
United States |
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